molecular formula C10H12ClNO B2982789 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1782455-38-2

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B2982789
M. Wt: 197.66
InChI Key: PDISGZPHOXRERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is 1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It should be stored at room temperature in a dark place .

Scientific Research Applications

Chemosensing Applications

One study highlights the characterization of a compound related to 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline, specifically 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, as a selective chemosensor for cadmium ions (Cd^2+). This compound exhibits a significant increase in fluorescence upon binding to Cd^2+, making it useful for detecting Cd^2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antitumor Activity

Methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives have been synthesized and evaluated for cytostatic activity. The study found that specific derivatives exhibit significant inhibition of cell proliferation in vitro, suggesting potential antitumor applications (Ambros et al., 1988).

Antimicrobial and Anti-corrosion Properties

Another study focuses on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in an acidic medium. It reveals that these compounds, including derivatives related to 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline, act as effective cathodic inhibitors, thereby offering protection against corrosion. This has implications for industrial applications where metal preservation is critical (Douche et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of various derivatives of 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline provide insights into their potential applications in drug design and development. For instance, the synthesis of 4-Chloro-8-methoxyquinoline through a series of reactions including condensation, cyclization, hydrolysis, decarboxylation, and chlorination, offers a foundational approach for developing compounds with enhanced biological activity (Jiang Jia-mei, 2010).

Future Directions

The future directions for research on 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline could include exploring its potential biological activities and developing new synthetic methods for its preparation. Given the importance of tetrahydroquinolines in medicinal chemistry, there is likely to be ongoing interest in this compound .

properties

IUPAC Name

7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDISGZPHOXRERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

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